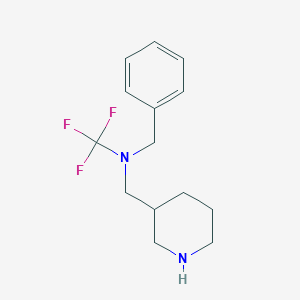
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidin-3-ylmethyl group attached to a methanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a reductive amination reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and psychiatric conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-1,1,1-trifluoro-N-(trifluoromethyl)methanamine: Similar structure but with a trifluoromethyl group instead of a piperidin-3-ylmethyl group.
N-benzyl-1,1,1-trifluoro-2-propanimine: Similar structure but with a propanimine group instead of a piperidin-3-ylmethyl group.
Uniqueness
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the piperidin-3-ylmethyl group, which can impart distinct pharmacological and physicochemical properties. This structural feature may enhance the compound’s binding affinity to specific receptors and improve its overall biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19F3N2 |
|---|---|
Peso molecular |
272.31 g/mol |
Nombre IUPAC |
N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19(10-12-5-2-1-3-6-12)11-13-7-4-8-18-9-13/h1-3,5-6,13,18H,4,7-11H2 |
Clave InChI |
ZWMCOHBPYBYYIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN(CC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















